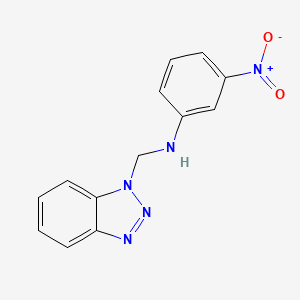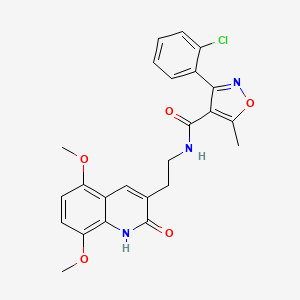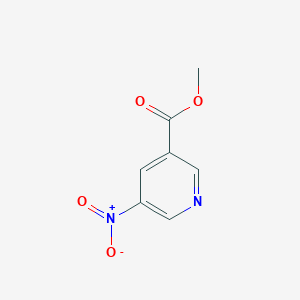![molecular formula C19H15N3O5S B2409105 (E)-2,3-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 895444-78-7](/img/structure/B2409105.png)
(E)-2,3-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2,3-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C19H15N3O5S and its molecular weight is 397.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Thiazole derivatives, like the compound , have been reported to possess significant antimicrobial activities. A study by Chawla (2016) found that thiazole derivatives substituted with electron-donating groups such as methoxy showed good antimicrobial activity. This suggests the potential of (E)-2,3-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide in antimicrobial applications (Chawla, 2016).
Amoebicidal Activity
Research on similar compounds, such as those studied by Misra and Saxena (1976), has involved synthesizing N-substituted benzamides for potential amoebicidal activity. Although their specific compounds did not show significant activity against E. histolytica, this line of research highlights a potential application area for the compound (Misra & Saxena, 1976).
Synthesis of Novel Compounds
The synthesis of novel compounds featuring a benzo[d]thiazol moiety, as explored by Saeed and Rafique (2013), demonstrates the versatility of such structures in creating new chemical entities. This supports the exploration of this compound for synthesizing new compounds (Saeed & Rafique, 2013).
Interaction with Crystal Structures
The interaction of similar compounds with crystal structures, as studied by Latiff et al. (2020), indicates the potential of this compound in influencing solid-state arrangements and properties. This could have implications in material sciences and crystallography (Latiff et al., 2020).
Metal-Free Synthesis
The metal-free synthesis approach, as demonstrated by Saini et al. (2019), involving benzo[d]thiazol-2(3H)-ylidene benzamide compounds, suggests eco-friendly and efficient synthesis methods that could be applied to the compound (Saini et al., 2019).
Antitumor Agents
Compounds with a benzothiazole structure have been investigated for antitumor properties. Yoshida et al. (2005) synthesized derivatives showing selective cytotoxicity against tumorigenic cell lines, indicating potential cancer treatment applications (Yoshida et al., 2005).
Ring Transformations in Chemistry
Research on ring transformations in chemistry, such as those explored by Kalogirou et al. (2021), highlights the potential of thiazole-containing compounds in various chemical processes and synthetic applications (Kalogirou et al., 2021).
Psychotropic Activity
The exploration of thiazole derivatives for psychotropic activity, as conducted by Zablotskaya et al. (2013), indicates potential applications in neuroscience and pharmacology (Zablotskaya et al., 2013).
Mecanismo De Acción
The mechanism of action would depend on the intended use of the compound. As it’s not intended for human or veterinary use, it’s unclear what biological targets it might have.
Safety and Hazards
Propiedades
IUPAC Name |
2,3-dimethoxy-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5S/c1-4-10-21-14-9-8-12(22(24)25)11-16(14)28-19(21)20-18(23)13-6-5-7-15(26-2)17(13)27-3/h1,5-9,11H,10H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVPDVWEKKUBRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)[N+](=O)[O-])CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

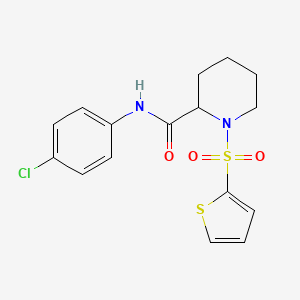
![(Z)-ethyl 4-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2409025.png)
![1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2409026.png)
![Methyl 3-({[cyano(2,4-difluorophenyl)methyl]carbamoyl}methyl)benzoate](/img/structure/B2409027.png)

![5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2409030.png)
![2-[(3-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2409031.png)
![1-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)-4-ethylpiperazine-2,3-dione](/img/structure/B2409035.png)
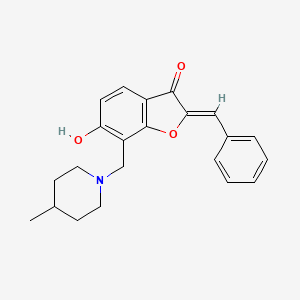
![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2409038.png)

